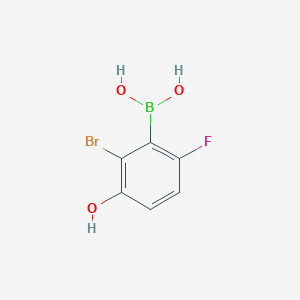
2-Bromo-6-fluoro-3-hydroxyphenylboronic acid
Übersicht
Beschreibung
2-Bromo-6-fluoro-3-hydroxyphenylboronic acid (2-BFB) is a boronic acid derivative that has been used in a variety of scientific research applications. It is a versatile reagent that has been used in organic synthesis and in the development of new pharmaceuticals. It is a useful tool for synthetic chemists, as it can be used in a variety of reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. 2-BFB is also used in the synthesis of polymers, catalysts, and other materials.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Functionalization
A study by Da̧browski et al. (2007) illustrates the utility of ortho-lithiated derivatives of protected phenylboronic acids in the synthesis of ortho-functionalized arylboronic acids and 1,3-dihydro-1-hydroxybenzo[c][2,1]oxaboroles. This method provides convenient access to compounds with significant rotational barriers around the Caryl bond, showcasing the importance of phenylboronic acids in complex organic synthesis processes Da̧browski, M., Kurach, P., Luliński, S., & Serwatowski, J. (2007). Applied Organometallic Chemistry, 21, 234-238.
Halodeboronation Reactions
The work by Szumigala et al. (2004) demonstrates the scalable synthesis of 2-bromo-3-fluorobenzonitrile through the NaOMe-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid. This highlights the role of aryl boronic acids in halodeboronation reactions, which is a pivotal transformation in organic synthesis Szumigala, R. H., Devine, P. N., Gauthier, D., & Volante, R. (2004). The Journal of Organic Chemistry, 69(2), 566-569.
Pharmaceutical Research
Ikram et al. (2015) report on the synthesis of new thiophene derivatives via a palladium-catalyzed Suzuki cross-coupling reaction, where various arylboronic acids were reacted with 2,5-dibromo-3-hexylthiophene. This study not only demonstrates the synthetic utility of arylboronic acids but also explores the pharmacological aspects of the synthesized compounds, highlighting their potential in medicinal chemistry Ikram, H., Rasool, N., Ahmad, G., Chotana, G., Musharraf, S., Zubair, M., Rana, U. A., Zia-ul-Haq, M., & Jaafar, H. (2015). Molecules, 20, 5202-5214.
Material Science
In the field of material science, the aggregation and "knock-out" binding mechanism of amphiphilic monoboronic acids for the sensitive and selective fluorescent sensing of glucose in aqueous solution have been explored. This research showcases the application of phenylboronic acids in developing novel sensing materials Huang, Y.-J., Ouyang, W.-J., Wu, X., Li, Z., Fossey, J., James, T., & Jiang, Y. (2013). Journal of the American Chemical Society, 135(5), 1700-1703.
Eigenschaften
IUPAC Name |
(2-bromo-6-fluoro-3-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrFO3/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2,10-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGMWHVMPASBMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Br)O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-fluoro-3-hydroxyphenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride](/img/structure/B1525840.png)


![2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid](/img/structure/B1525843.png)


![3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1525852.png)
![Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride](/img/structure/B1525853.png)


![[1-(6-Aminopyridine-2-carbonyl)pyrrolidin-2-yl]methanol hydrochloride](/img/structure/B1525856.png)
![1-[(3-bromophenyl)methyl]-5-propyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1525858.png)
